10-Decarbomethoxyaclacinomycin A
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Overview
Description
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic produced by the bacterium Streptomyces galilaeus. This compound is known for its anti-tumor and antibacterial properties, particularly against gram-positive bacteria. It is a derivative of aclacinomycin A, which is used in cancer treatment due to its cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Decarbomethoxyaclacinomycin A involves several enzymatic modifications of aclacinomycin T. The key steps include the removal of the methyl group from C-15 by aclacinomycin methyl esterase (RdmC) and the decarboxylation at C-10 by aclacinomycin-10-hydroxylase (RdmB) . These reactions are typically carried out in vitro using purified enzymes from Streptomyces purpurascens.
Industrial Production Methods: Industrial production of this compound is achieved through fermentation of the mutant strain Streptomyces galilaeus MA144-Mlt. The fermentation process is optimized to maximize the yield of the desired compound, followed by extraction and purification steps to isolate the antibiotic.
Chemical Reactions Analysis
Types of Reactions: 10-Decarbomethoxyaclacinomycin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the anthracycline structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound .
Scientific Research Applications
10-Decarbomethoxyaclacinomycin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the biosynthesis and chemical modifications of anthracyclines.
Biology: The compound is utilized in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Its anti-tumor properties make it a candidate for cancer research, particularly in studying its cytotoxic effects on cancer cells.
Industry: The compound’s antibacterial activity is explored for potential use in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 10-Decarbomethoxyaclacinomycin A involves intercalation into DNA, which disrupts the replication and transcription processes. This leads to the inhibition of DNA synthesis and ultimately cell death. The compound targets topoisomerase II, an enzyme crucial for DNA replication .
Comparison with Similar Compounds
Aclacinomycin A: The parent compound, known for its use in cancer treatment.
Daunorubicin: Another anthracycline antibiotic with similar anti-tumor properties.
Doxorubicin: Widely used in chemotherapy, similar in structure and function to 10-Decarbomethoxyaclacinomycin A.
Uniqueness: this compound is unique due to its specific modifications at the C-10 and C-15 positions, which enhance its biological activity and reduce its toxicity compared to other anthracyclines .
Properties
CAS No. |
76741-55-4 |
---|---|
Molecular Formula |
C40H51NO13 |
Molecular Weight |
753.8 g/mol |
IUPAC Name |
7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO13/c1-7-40(48)16-21-13-23-34(37(47)33-22(35(23)45)9-8-10-26(33)43)36(46)32(21)28(17-40)52-30-14-24(41(5)6)38(19(3)50-30)54-31-15-27(44)39(20(4)51-31)53-29-12-11-25(42)18(2)49-29/h8-10,13,18-20,24,27-31,38-39,43-44,46,48H,7,11-12,14-17H2,1-6H3 |
InChI Key |
OXPCRXLITLBLEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Origin of Product |
United States |
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